molecular formula C21H21N3O B6489100 N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-24-0

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B6489100
CAS No.: 900012-24-0
M. Wt: 331.4 g/mol
InChI Key: MWARIVRMNUWSLS-UHFFFAOYSA-N
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Description

“N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A novel method for the preparation of “N-substituted dipyrrolo [1,2- a: 2´,1´-c] pyrazine” analogs has been reported, which relies on the production of “4´,5´-dihydro-1H,3´H-2,2´-bipyrrole”, the reaction with propargyl bromide, and an intramolecular cyclization catalyzed by Pd/C at high temperature .

Advantages and Limitations for Lab Experiments

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to synthesize and handle in the lab. In addition, this compound is also relatively inexpensive, which makes it a cost-effective option for research. However, this compound is also relatively insoluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide. These include further studies on the mechanism of action of this compound, as well as its potential applications in the fields of biotechnology and nanotechnology. In addition, further studies could also be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer and other diseases. Finally, further studies could also be conducted to explore the potential toxicological effects of this compound.

Synthesis Methods

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be synthesized using a variety of methods, including the Hofmann-Löffler-Freytag reaction, the Diels-Alder reaction, and the Ugi reaction. The Hofmann-Löffler-Freytag reaction involves the reaction of an aldehyde and a primary amine in the presence of a base, such as sodium hydroxide or potassium carbonate, and an acid catalyst, such as sulfuric acid. The Diels-Alder reaction involves the reaction of a diene and a dienophile in the presence of a Lewis acid, such as boron trifluoride. The Ugi reaction involves the reaction of an aldehyde, an amine, and a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid.

Scientific Research Applications

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery. This compound has been shown to possess anti-cancer, anti-inflammatory, and anti-diabetic effects. In addition, this compound has also been studied for its potential applications in the fields of biotechnology and nanotechnology. For example, this compound has been used as a scaffold for the development of novel small molecule inhibitors of the protein kinase Pim-1, which is involved in the regulation of cell proliferation and apoptosis. In addition, this compound has also been studied for its potential applications in the development of novel anti-cancer drugs.

Properties

IUPAC Name

N-benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWARIVRMNUWSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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